Caffeyl alcohol

Overview

Description

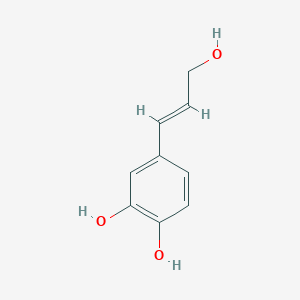

This colorless solid is related to catechol by attachment to allyl alcohol and serves as a precursor to one of the three principal lignols . It is a significant intermediate in the biosynthesis of various natural products, particularly in the formation of lignin, a complex polymer found in the cell walls of plants .

Mechanism of Action

Target of Action

Caffeyl alcohol primarily targets the biosynthesis of coniferyl alcohol . It acts as an intermediate in this process, with the conversion being facilitated by the enzyme caffeate O-methyltransferase .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to significant changes. Specifically, it is oxidized by the enzyme LACCASE8 (ChLAC8) . This enzyme preferentially oxidizes this compound, generating corresponding dimers or trimers in vitro .

Biochemical Pathways

This compound is involved in the biosynthesis of lignin , a complex aromatic polymer found in the secondary cell walls of plants . It serves as a precursor to one of the three principal lignols . In the ornamental plant Cleome hassleriana, lignin biosynthesis in the seed coat switches from guaiacyl lignin to C-lignin, a linear homopolymer of this compound .

Pharmacokinetics

It’s known that this compound is synthesized from 3,4-dihydroxybenzaldehyde in the laboratory .

Result of Action

The result of this compound’s action is the formation of C-lignin , a linear homopolymer found in the seed coats of diverse plant species . This compound is a natural source of carbon fibers and high-value chemicals .

Action Environment

The action of this compound is influenced by environmental factors. For instance, in the seed coat development of Cleome hassleriana, the transcript profile of the laccase gene ChLAC8 parallels the accumulation of C-lignin . This suggests that the expression of this gene, and consequently the action of this compound, may be regulated by developmental or environmental cues.

Biochemical Analysis

Biochemical Properties

Caffeyl alcohol is involved in various biochemical reactions, particularly in the biosynthesis of lignin. It interacts with several enzymes, including caffeate O-methyltransferase, which converts this compound to coniferyl alcohol . Additionally, laccase enzymes, such as ChLAC8, facilitate the polymerization of this compound for C-lignin biosynthesis . These interactions are crucial for the formation of lignin, which provides structural support and protection to plants .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It is a key monomer in the formation of catechyl lignin, which is found in the seed coats of diverse plant species . The presence of this compound in cells leads to the production of C-lignin, which has unique properties that make it a natural source of carbon fibers and high-value chemicals . This compound also affects cell signaling pathways and gene expression related to lignin biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its polymerization into C-lignin through the action of laccase enzymes . ChLAC8, a specific laccase, oxidizes this compound, generating dimers or trimers in vitro . This enzyme’s substrate specificity is crucial for the formation of C-lignin, as it does not oxidize coniferyl alcohol . The polymerization process involves binding interactions with biomolecules and changes in gene expression related to lignin biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is synthesized from 3,4-dihydroxybenzaldehyde and serves as an intermediate in the biosynthesis of coniferyl alcohol . The stability and degradation of this compound are influenced by various factors, including the presence of enzymes like caffeate O-methyltransferase . Long-term studies have shown that this compound plays a crucial role in the formation of lignin, which impacts cellular function and structural integrity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related compounds suggests that varying dosages can have different impacts. For instance, high doses of similar phenolic compounds can lead to toxic effects, while lower doses may have beneficial effects on cellular processes

Metabolic Pathways

This compound is involved in the phenylpropanoid biosynthesis pathway, which is crucial for the production of lignin . It is synthesized from caffeic acid through a series of enzymatic reactions involving cinnamoyl coenzyme A reductase and cinnamyl alcohol dehydrogenase . These enzymes convert phenylpropanoic acids to their corresponding 4-hydroxycinnamyl alcohols, including this compound . This pathway is essential for the production of lignin and other secondary metabolites in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It is transported to specific cellular compartments where it undergoes polymerization into lignin . The distribution of this compound is regulated by the expression of genes involved in lignin biosynthesis and the availability of cofactors . This regulation ensures the proper localization and accumulation of this compound for lignin formation .

Subcellular Localization

This compound is primarily localized in the secondary cell walls of vascular plants, where it contributes to lignin biosynthesis . The subcellular localization of enzymes like ChLAC8, which are involved in the polymerization of this compound, is predicted to be extracellular . This localization is crucial for the formation of C-lignin in the seed coats of plants . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, caffeyl alcohol can be synthesized from 3,4-dihydroxybenzaldehyde. The synthesis involves the reduction of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol, followed by a dehydration reaction to form this compound .

Industrial Production Methods: Industrial production of this compound often involves biotransformation methods using genetically engineered microorganisms. For instance, immobilized whole cells of engineered Escherichia coli strains can convert phenylpropanoic acids to their corresponding 4-hydroxycinnamyl alcohols, including this compound . This method is environmentally friendly and offers high stability and regenerable cofactors.

Chemical Reactions Analysis

Types of Reactions: Caffeyl alcohol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form caffeyl aldehyde and caffeic acid.

Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.

Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Caffeyl aldehyde and caffeic acid.

Reduction: 3,4-dihydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Caffeyl alcohol has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Medicine: Research is ongoing to explore its potential antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

- Caffeyl aldehyde

- Caffeic acid

- Coniferyl alcohol

- Sinapyl alcohol

Comparison: Caffeyl alcohol is unique due to its specific role in the biosynthesis of lignin. While caffeyl aldehyde and caffeic acid are oxidation products of this compound, coniferyl alcohol and sinapyl alcohol are other lignin precursors. Each of these compounds has distinct roles and properties, but this compound’s specific structure and reactivity make it a crucial intermediate in lignin biosynthesis .

Properties

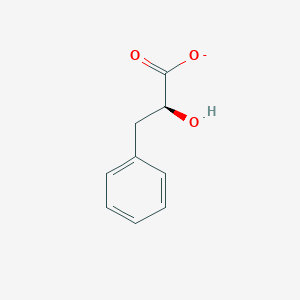

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKDCRKBURQZPT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027142 | |

| Record name | 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272785-02-1, 3598-26-3 | |

| Record name | Caffeyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272785021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(1E)-3-Hydroxy-1-propen-1-yl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Y9E2Q5EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the lignin formed by caffeyl alcohol?

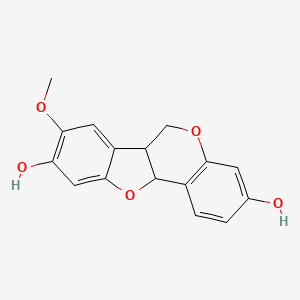

A1: Unlike traditional guaiacyl/syringyl (G/S) lignin, which incorporates coniferyl and sinapyl alcohols, this compound forms a distinct homopolymer called catechyl lignin (C-lignin). C-lignin exhibits a linear structure composed solely of benzodioxane units linked via β-O-4-coupling of this compound monomers. [, ]

Q2: How does the biosynthesis of C-lignin differ from G/S lignin?

A2: The shift from G/S lignin to C-lignin biosynthesis involves several key enzymatic changes. Studies in Cleome hassleriana seed coats, a model system for C-lignin formation, have revealed the downregulation of caffeoyl CoA- and caffeic acid 3-O-methyltransferases (CCoAOMT and COMT), preventing methylation of lignin precursors. [, ] Additionally, a switch in cinnamyl alcohol dehydrogenase (CAD) isoforms favors the formation of caffeyl aldehyde, the direct precursor to this compound. []

Q3: What is the role of laccases in C-lignin biosynthesis?

A4: Laccases, specifically LACCASE8 (ChLAC8) in Cleome hassleriana, play a crucial role in C-lignin polymerization by oxidizing this compound. Notably, ChLAC8 exhibits substrate specificity towards this compound over coniferyl alcohol, contributing to the selective formation of C-lignin. [, ]

Q4: How does the availability of this compound impact G-lignin biosynthesis?

A5: Studies suggest that this compound may noncompetitively inhibit the oxidation of coniferyl alcohol by cell wall laccases, thereby influencing the relative abundance of G- and C-lignin polymers. []

Q5: Can genetic modification be used to manipulate lignin composition?

A6: Yes, modifying genes involved in monolignol biosynthesis can alter lignin composition. For example, downregulation of methylenetetrahydrofolate reductase (MTHFR) in maize led to increased this compound levels and enhanced catechyl lignin formation. [] Similarly, suppressing CCoAOMT expression in Pinus radiata resulted in the incorporation of this compound into the lignin polymer. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C9H10O3, and its molecular weight is 166.17 g/mol.

Q7: What spectroscopic techniques are used to characterize this compound and C-lignin?

A8: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR, plays a vital role in characterizing the structure of C-lignin and identifying the presence of this compound units within the polymer. [, , ] Additionally, pyrolysis-gas chromatography/mass spectrometry (GC/MS) can be employed to analyze the composition of lignin polymers. [] Circular dichroism (CD) spectroscopy can provide insights into the chirality of C-lignin. []

Q8: What is the significance of the benzodioxane linkage in C-lignin?

A9: The benzodioxane linkage, formed exclusively during C-lignin polymerization, contributes to the polymer's unique linear structure and distinct properties. This linkage is of particular interest for valorization strategies, as its cleavage can yield valuable monomers. []

Q9: Can computational chemistry be used to study this compound and C-lignin?

A10: Yes, computational tools like kinetic Monte Carlo (KMC) simulations, coupled with density functional theory (DFT) calculations, have been employed to model C-lignin biosynthesis and predict its structural features. These simulations provide insights into the impact of monolignol supply rates and composition on the final polymer structure. []

Q10: What are the potential applications of C-lignin?

A11: The homogeneous structure and cleavable benzodioxane linkages of C-lignin make it a promising feedstock for producing bio-based materials and chemicals. C-lignin has shown potential for generating high-quality carbon fibers [] and serves as a sustainable platform for synthesizing bioactive molecules. []

Q11: What are the advantages of using C-lignin for valorization compared to G/S lignin?

A12: C-lignin’s structural uniformity and defined linkages offer advantages for depolymerization and subsequent valorization compared to the heterogeneous nature of G/S lignin. This allows for more controlled and selective chemical transformations, leading to higher-value products. []

Q12: What challenges need to be addressed to realize the full potential of C-lignin?

A12: Further research is needed to optimize C-lignin extraction and depolymerization methods, improve the efficiency of C-lignin biosynthesis in plants, and develop scalable and cost-effective processes for its conversion into valuable products.

Q13: How can this compound be used in pharmaceutical development?

A14: this compound derivatives, particularly caffeic acid phenethyl ester (CAPE), exhibit potent 5-lipoxygenase (5-LO) inhibitory activity, making them promising candidates for developing anti-inflammatory drugs. [] Structure-activity relationship (SAR) studies have explored modifications to the this compound scaffold to enhance potency and selectivity. []

Q14: Are there any known sources of this compound other than plant biomass?

A15: While plants are the primary source, researchers have explored alternative methods for this compound production. For instance, engineered Escherichia coli strains have been developed to biosynthesize 4-hydroxycinnamyl alcohols, including this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)